molecular formula C16H8BrN3O3 B14006393 (2Z)-2-(5-Bromo-3H-indol-3-ylidene)-5-nitro-1,2-dihydro-3H-indol-3-one CAS No. 94028-68-9

(2Z)-2-(5-Bromo-3H-indol-3-ylidene)-5-nitro-1,2-dihydro-3H-indol-3-one

Cat. No.: B14006393
CAS No.: 94028-68-9
M. Wt: 370.16 g/mol
InChI Key: ULCBJJIIRPHASN-UHFFFAOYSA-N
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Description

2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one is a complex organic compound belonging to the indole family.

Chemical Reactions Analysis

2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one can be compared with other indole derivatives, such as:

  • 2-(5-fluoroindol-3-ylidene)-5-nitro-1H-indol-3-one
  • 2-(5-chloroindol-3-ylidene)-5-nitro-1H-indol-3-one
  • 2-(5-methylindol-3-ylidene)-5-nitro-1H-indol-3-one

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one lies in its specific substituents, which can influence its interactions with biological targets and its overall properties .

Properties

CAS No.

94028-68-9

Molecular Formula

C16H8BrN3O3

Molecular Weight

370.16 g/mol

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-5-nitroindol-3-one

InChI

InChI=1S/C16H8BrN3O3/c17-8-1-3-13-10(5-8)12(7-18-13)15-16(21)11-6-9(20(22)23)2-4-14(11)19-15/h1-7,18H

InChI Key

ULCBJJIIRPHASN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=N2)C3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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